molecular formula C19H20Cl2N2O2S B12643949 Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-

Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-

Cat. No.: B12643949
M. Wt: 411.3 g/mol
InChI Key: VGLVHHCHMYOKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- is a complex organic compound with a unique structure that includes a cyclopropylamino group, a dichlorophenoxy group, and a thieno[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- typically involves multiple steps, starting with the preparation of the thieno[3,2-c]pyridine core. This can be achieved through a multicomponent reaction involving inexpensive starting materials under mild conditions . The cyclopropylamino group is then introduced through a substitution reaction, followed by the attachment of the dichlorophenoxy group via an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in areas like anti-cancer or anti-inflammatory drugs.

    Industry: Its chemical properties might make it useful in industrial processes, such as the production of polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- involves its interaction with specific molecular targets. The cyclopropylamino group may allow it to bind to certain enzymes or receptors, while the dichlorophenoxy group could enhance its binding affinity or specificity. The thieno[3,2-c]pyridine moiety might contribute to its overall stability and reactivity, facilitating its interaction with biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]- is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C19H20Cl2N2O2S

Molecular Weight

411.3 g/mol

IUPAC Name

2-(cyclopropylamino)-1-[4-[(2,4-dichlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone

InChI

InChI=1S/C19H20Cl2N2O2S/c20-12-1-4-17(15(21)9-12)25-11-16-14-6-8-26-18(14)5-7-23(16)19(24)10-22-13-2-3-13/h1,4,6,8-9,13,16,22H,2-3,5,7,10-11H2

InChI Key

VGLVHHCHMYOKGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(=O)N2CCC3=C(C2COC4=C(C=C(C=C4)Cl)Cl)C=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.